molecular formula C14H17FN2O2 B2627541 N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide CAS No. 1311520-70-3

N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide

Cat. No. B2627541
M. Wt: 264.3
InChI Key: UGYNBDYDJYZHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has gained popularity as a research chemical due to its unique properties. FUB-APINACA is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.

Mechanism Of Action

N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are found in the brain, immune system, and other organs. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide, including euphoria, relaxation, and altered perception.

Biochemical And Physiological Effects

N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters responsible for regulating mood and behavior. N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has also been shown to have anti-inflammatory and neuroprotective effects, which may have therapeutic potential in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors without the interference of other compounds. However, N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide is also associated with several limitations, including its potential toxicity and lack of information on its long-term effects.

Future Directions

There are several future directions for the research of N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and potency. Another area of research is the investigation of the long-term effects of N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide on the brain and behavior. Additionally, N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide may have therapeutic potential in the treatment of various diseases, and further studies are needed to explore its potential applications.
Conclusion:
In conclusion, N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide is a synthetic cannabinoid that has gained popularity as a research chemical due to its unique properties. It acts as a potent agonist of the CB1 and CB2 receptors and has been shown to have various biochemical and physiological effects. N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. While it has several advantages for lab experiments, it is also associated with several limitations, and further studies are needed to explore its potential applications.

Synthesis Methods

N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide can be synthesized using various methods. One of the most common methods is the reaction of 4-fluorophenoxybutyric acid with 1-cyanopropyl chloride in the presence of a base. The resulting product is then treated with an indazole derivative to form N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide. The purity of the final product can be improved by recrystallization or chromatography.

Scientific Research Applications

N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has also been used to study the effects of synthetic cannabinoids on the brain and behavior.

properties

IUPAC Name

N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-2-11(10-16)17-14(18)8-5-9-19-13-7-4-3-6-12(13)15/h3-4,6-7,11H,2,5,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYNBDYDJYZHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide

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